N-(2,2-二甲氧基乙基)胺基三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of melamine derivatives, including N-methylmelamines, involves selecting appropriate polymerization processes and controlling the reaction conditions to obtain high yields of the desired products. The reaction conditions have been optimized for various derivatives, characterized by techniques such as NMR, IR spectroscopy, mass spectrometry, and elemental analysis (List et al., 2016).

Molecular Structure Analysis

Ab initio calculations predict that melamine and its derivatives, like ammeline, exhibit specific structural features, including planarity and pyramidal amino groups. These calculations provide insights into the stability of different tautomers and the impact of functional groups on molecular geometry (Wang et al., 1993).

Chemical Reactions and Properties

The study of ammelinium salts highlights the chemical reactivity and properties of ammeline derivatives. The formation of planar, mono-protonated ammelinium cations and their structural characterization through X-ray diffraction and vibrational spectroscopy provides valuable information on the chemical behavior of these compounds (Lotsch & Schnick, 2006).

Physical Properties Analysis

Research indicates that the physical properties of melamine derivatives, such as solubility, melting points, and pKb values, are significantly influenced by the number of amino-, methylamino-, and dimethylamino groups. These findings are essential for understanding the solubility and thermal behavior of compounds like N-(2,2-Dimethoxyethyl)ammeline (List et al., 2016).

Chemical Properties Analysis

The chemical properties of ammeline and its derivatives are characterized by their reactivity towards various chemical agents. Studies on the synthesis and structural characterization of ammelinium salts and the exploration of tautomerism in ammeline derivatives provide insights into their reactivity and chemical stability (Lotsch & Schnick, 2006); (Hatanaka, 2018).

科学研究应用

蛋白质组学研究

N-(2,2-二甲氧基乙基)胺基三嗪: 用于蛋白质组学研究 . 蛋白质组学涉及对蛋白质的大规模研究,特别是它们的结构和功能。这种化合物可用于修饰蛋白质或肽,以增强它们的检测和分析,这对了解生物过程和疾病机制至关重要。

生物化学合成

该化合物在合成更复杂的生化物质中用作构建块。 它的结构允许将二甲氧基乙基基团引入更大的分子中,这对于增加溶解度或改变各种研究应用中使用的生化物质的反应性可能是有益的 .

寡核苷酸的固定化

N-(2,2-二甲氧基乙基)胺基三嗪: 已被用于寡核苷酸的固定化 . 这种应用在 DNA 微阵列和生物传感器的开发中意义重大,在这些应用中,需要将核酸稳定地附着到固体载体上,以检测和量化遗传物质。

高分子化学

该化合物在高分子化学中得到应用,特别是在聚丙烯酰胺的合成中。 这些聚合物具有广泛的用途,从水处理到分子生物学中的凝胶电泳,因为它们能够形成水凝胶 .

属性

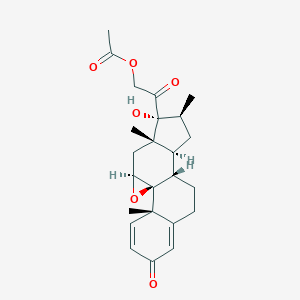

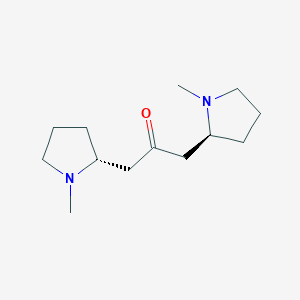

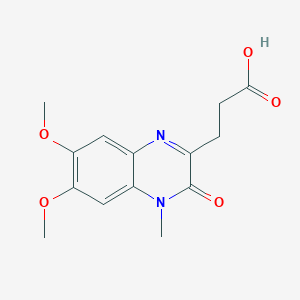

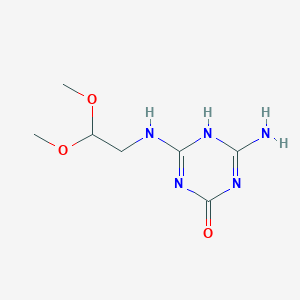

IUPAC Name |

6-amino-4-(2,2-dimethoxyethylamino)-1H-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O3/c1-14-4(15-2)3-9-6-10-5(8)11-7(13)12-6/h4H,3H2,1-2H3,(H4,8,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYFMPGUKUIEHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC(=O)NC(=N1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604767 |

Source

|

| Record name | 4-Amino-6-[(2,2-dimethoxyethyl)amino]-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67410-53-1 |

Source

|

| Record name | 4-Amino-6-[(2,2-dimethoxyethyl)amino]-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。